2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Description
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H11ClN6OS2 and its molecular weight is 366.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to act on a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its absorption and distribution in the body. Its metabolism and excretion would depend on its chemical structure and the specific metabolic enzymes present in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets enzymes involved in inflammatory responses, it may exhibit anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility may be affected by the pH of its environment, which could in turn influence its absorption and distribution in the body .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS2/c14-9-3-1-8(2-4-9)11-18-19-13(20(11)15)23-7-10(21)17-12-16-5-6-22-12/h1-6H,7,15H2,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEPXWSBDRURIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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